

Application Notes and Protocols for Lmtk3-IN-1 in High-Throughput Screening

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a significant therapeutic target in oncology. Its overexpression is associated with tumor progression, metastasis, and resistance to therapy in various cancers, including breast, bladder, and colorectal cancer.[1][2][3] Lmtk3-IN-1 (also known as C28) is a potent and selective ATP-competitive inhibitor of LMTK3.[4][5] Mechanistically, Lmtk3-IN-1 induces the proteasome-mediated degradation of the LMTK3 protein.[5] These application notes provide a comprehensive overview and detailed protocols for the utilization of Lmtk3-IN-1 in high-throughput screening (HTS) and subsequent validation assays to identify and characterize novel LMTK3 inhibitors.

Data Presentation: Lmtk3-IN-1 (C28) Activity

The following tables summarize the key quantitative data for **Lmtk3-IN-1** (C28), demonstrating its potency and selectivity. This data is crucial for designing screening experiments and interpreting results.



Parameter	Value	Assay Type	Reference
IC50 (LMTK3)	67 nM	In vitro kinase assay	[6]
Kd	2.5 μΜ	Microscale Thermophoresis (MST)	[4]

Table 1: Biochemical Activity of Lmtk3-IN-1 (C28) against LMTK3.

Cell Line	Cancer Type	IC50	Assay Type	Reference
MCF7	Breast Cancer	Not explicitly stated, but induces apoptosis at 10 μΜ	Apoptosis Assay	[6]
T47D	Breast Cancer	Not explicitly stated, but induces apoptosis at 10 μΜ	Apoptosis Assay	[6]
MDA-MB-231	Breast Cancer	Not explicitly stated, but induces apoptosis at 10 µM	Apoptosis Assay	[6]

Table 2: Cellular Activity of Lmtk3-IN-1 (C28) in Breast Cancer Cell Lines.

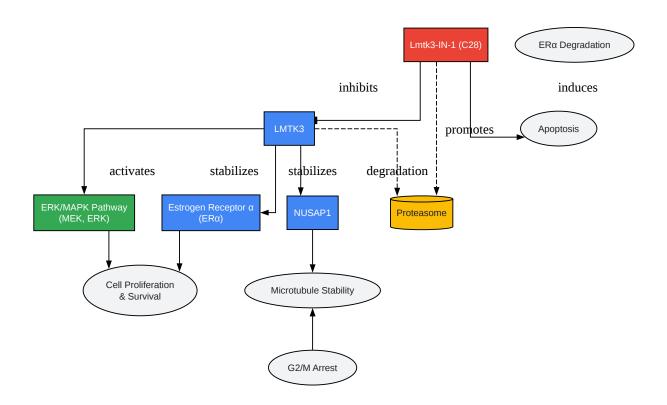
Note: While **Lmtk3-IN-1** (C28) was screened against the NCI-60 panel of human cancer cell lines, the complete public dataset of GI50 values is not readily available. However, a similar LMTK3 inhibitor, C36, has been shown to inhibit the growth of all 60 cell lines by >40% at a 10 μ M concentration, indicating the broad anti-proliferative potential of targeting LMTK3.[7]



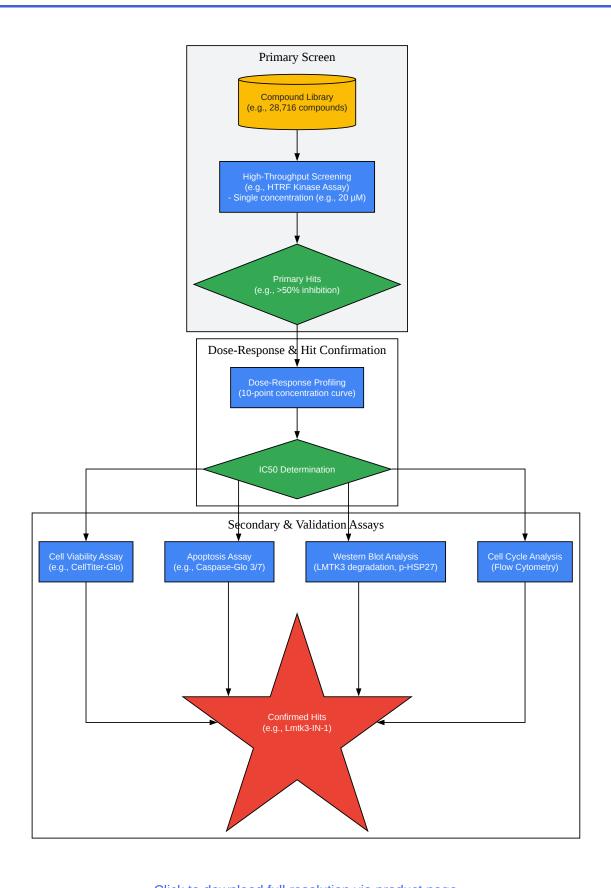
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental logic and the biological context of LMTK3 inhibition, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical high-throughput screening workflow.









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